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Compound of Interest

Compound Name: Atorvastatin-d5 Sodium Salt

CAS No.: 222412-87-5

Cat. No.: B016509

Get Quote

High-Precision Quantitation & Matrix Effect Correction in Plasma Matrices

Introduction: The Gold Standard for Statin Bioanalysis
In the high-stakes environment of preclinical DMPK (Drug Metabolism and Pharmacokinetics),

data integrity is non-negotiable. Atorvastatin, a lipophilic HMG-CoA reductase inhibitor,

presents specific bioanalytical challenges: high protein binding (>98%), susceptibility to lactone

interconversion, and significant matrix effects in electrospray ionization (ESI).

Atorvastatin-d5 Sodium Salt serves as the definitive Stable Isotope Labeled Internal

Standard (SIL-IS) for these studies. Unlike structural analogs (e.g., Rosuvastatin), the d5-

isotopolog co-elutes with the analyte, experiencing the exact same ionization environment at

the millisecond scale. This guide details the protocol for utilizing Atorvastatin-d5 to normalize

matrix effects and ensure FDA/EMA M10 compliance.
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Parameter Specification

Compound Name Atorvastatin-d5 Sodium Salt

Chemical Structure

Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-(phenyl-

d5)-4-(phenylcarbamoyl)-5-isopropylpyrrol-1-

yl]-3,5-dihydroxyheptanoate

Molecular Weight
~585.65 Da (Sodium Salt) / ~563.65 Da (Free

Acid equivalent)

Isotopic Purity ≥ 99% atom D

Solubility

Soluble in Methanol, DMSO, and

Acetonitrile/Water mixtures.[1] Sparingly soluble

in pure water.

Storage
-20°C, Hygroscopic. Store under inert gas

(Argon/Nitrogen) to prevent moisture uptake.

pKa ~4.5 (Carboxylic acid moiety)

Critical Handling Note: The sodium salt form is chosen to match the pharmaceutical formulation,

ensuring identical solubility kinetics during stock preparation. However, in acidic LC mobile

phases, it exists as the free acid.

Scientific Rationale: The Mechanism of Matrix
Correction
In LC-MS/MS, phospholipids and endogenous peptides in plasma often co-elute with

Atorvastatin, causing Ion Suppression (competition for charge in the ESI droplet).

Without SIL-IS: The analyte signal drops unpredictably between samples, ruining accuracy.
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With Atorvastatin-d5: The IS co-elutes perfectly. If the analyte is suppressed by 40%, the IS

is also suppressed by 40%. The Ratio (Analyte/IS) remains constant, preserving quantitation

accuracy.

Visualization: Ion Suppression Correction Logic
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Caption: The SIL-IS compensates for matrix effects by experiencing identical ionization

suppression as the analyte.

Experimental Protocol: High-Sensitivity LC-MS/MS
Workflow
Phase A: Stock Solution Preparation
Objective: Create stable stock solutions free from degradation (lactone formation).

Primary Stock (1 mg/mL): Dissolve Atorvastatin-d5 Sodium Salt in Methanol.

Why Methanol? Avoids hydrolysis. Do not use acidic diluents for storage.

Working Standard (IS Spiking Solution): Dilute Primary Stock to 100 ng/mL in 50:50

Acetonitrile:Water.

Stability Check: Store at 4°C. Stable for <1 week. Re-verify against fresh stock if older.
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Phase B: Sample Preparation (Protein Precipitation)
Objective: Break the >98% protein binding complex to release the drug.

Aliquot: Transfer 50 µL of plasma (Rat/Mouse/Human) to a 96-well plate.

IS Addition: Add 10 µL of Atorvastatin-d5 Working Standard (100 ng/mL).

Self-Validating Step: Ensure IS is added before precipitation to correct for extraction

recovery losses.

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

Mechanism:[2] The acid helps dissociate the drug from albumin; ACN precipitates the

proteins.

Agitation: Vortex vigorously for 2 minutes.

Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

Transfer: Inject 5 µL of the supernatant directly (or dilute 1:1 with water if peak shape is poor

due to solvent strength).

Phase C: LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

0.0 min: 30% B

2.0 min: 95% B (Elute Atorvastatin/d5)

2.5 min: 95% B (Wash phospholipids)
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2.6 min: 30% B (Re-equilibrate)

MRM Transitions (Positive Mode ESI+):

Compound
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Dwell Time
(ms)

Atorvastatin 559.2 440.2 25 50

Atorvastatin-d5 564.2 445.2 25 50

Note: The +5 Da shift is retained in the product ion, confirming the label is located on a stable

fragment (typically the phenyl ring).

Validation & Quality Assurance (FDA M10 Guidelines)
To ensure the protocol is "Self-Validating," perform these specific checks:

1. IS Interference Check (Cross-Talk)[3]
Test: Inject a "Blank + IS" sample. Monitor the Analyte channel (559.2 -> 440.2).

Acceptance Criteria: Signal in the analyte channel must be ≤ 5% of the LLOQ response.

Troubleshooting: If signal exists, your d5-standard may contain unlabeled impurities (check

Certificate of Analysis) or the mass resolution is too low.

2. Deuterium Exchange (Scrambling)
Test: Incubate Atorvastatin-d5 in plasma at room temperature for 4 hours. Extract and

analyze.

Observation: Look for a decrease in the 564.2 peak and appearance of 563.2 or 559.2.

Result: Aromatic deuteriums (phenyl ring) are generally stable. If scrambling occurs, check

for extreme pH in the mobile phase.

3. Matrix Factor (MF) Evaluation
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Calculate the IS-Normalized Matrix Factor:

Target: The CV of the IS-Normalized MF across 6 different lots of plasma (including

lipemic/hemolyzed) should be < 15%.
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Caption: Step-by-step workflow ensuring IS is present throughout extraction and ionization

steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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